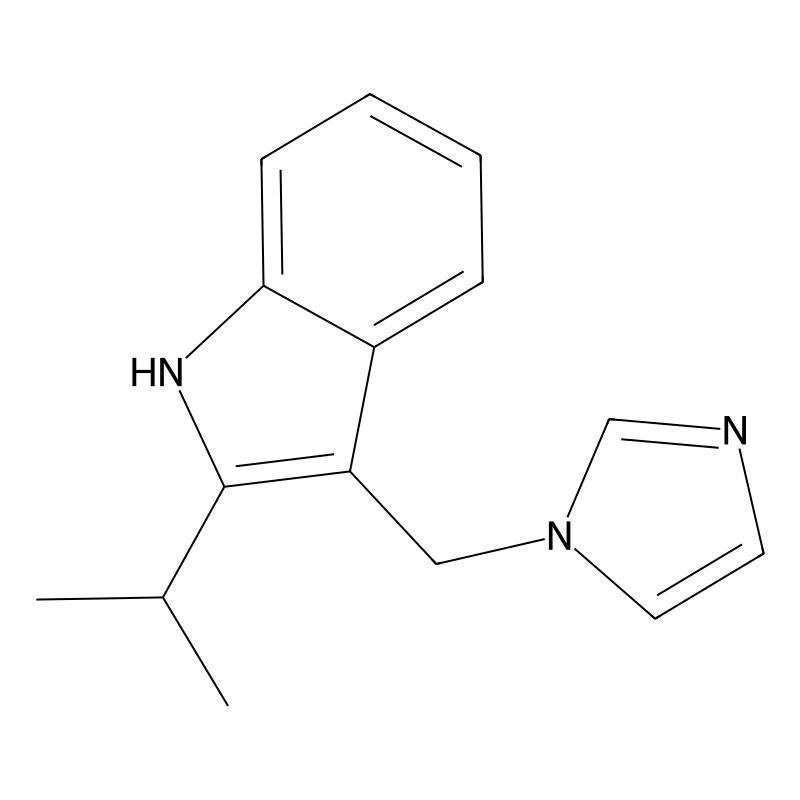

3-Isopropyl-3-(1-imidazolylmethyl)indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

3-Isopropyl-3-(1-imidazolylmethyl)indole is a complex organic compound that features an indole core, which is a bicyclic structure made up of a benzene ring fused to a pyrrole ring. This compound contains an isopropyl group and an imidazolylmethyl substituent at the third position of the indole, contributing to its unique chemical properties and potential biological activities. Indole derivatives are known for their significance in medicinal chemistry due to their diverse pharmacological activities.

The reactivity of 3-Isopropyl-3-(1-imidazolylmethyl)indole can be understood through the general chemistry of indoles. Indoles typically undergo various electrophilic substitution reactions, particularly at the C-3 position, which is significantly more reactive than other positions on the ring. Common reactions include:

- Protonation: Indoles can be protonated at the C-3 position under acidic conditions, leading to the formation of stable cations that retain aromaticity .

- Electrophilic Substitution: The compound can participate in electrophilic aromatic substitutions, where electrophiles attack the aromatic ring, particularly at C-3. This includes halogenation, nitration, and acylation reactions .

- Mannich Reaction: The presence of nitrogen in the indole allows it to react with formaldehyde and amines, forming N-substituted derivatives .

Indole derivatives, including 3-Isopropyl-3-(1-imidazolylmethyl)indole, exhibit a wide range of biological activities. They have been studied for their potential as:

- Antimicrobial Agents: Some indole derivatives show activity against various bacteria and fungi.

- Anticancer Compounds: Research indicates that certain indoles possess cytotoxic properties against cancer cells .

- Neuroprotective Agents: Indoles are also being investigated for their neuroprotective effects, potentially useful in treating neurodegenerative diseases .

The synthesis of 3-Isopropyl-3-(1-imidazolylmethyl)indole can be achieved through several methods:

- Mannich Reaction: This involves the reaction of indole with formaldehyde and an amine (such as imidazole) under acidic conditions to yield the desired product.

- Friedel-Crafts Alkylation: The isopropyl group can be introduced via Friedel-Crafts alkylation of indole using isopropyl halides in the presence of a Lewis acid catalyst.

- Vilsmeier-Haack Reaction: This method allows for formylation at the C-3 position followed by further functionalization to introduce other substituents like imidazole .

The applications of 3-Isopropyl-3-(1-imidazolylmethyl)indole are diverse:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development for various diseases.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing agrochemicals for crop protection.

- Material Science: Indole derivatives are explored in organic electronics and photonic devices due to their electronic properties.

Studies on the interactions of 3-Isopropyl-3-(1-imidazolylmethyl)indole with biological targets are crucial for understanding its pharmacological profile. Research has shown that indole derivatives can interact with various enzymes and receptors, influencing pathways related to inflammation, cancer progression, and microbial resistance. Specific interaction studies may involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.

- Mechanistic Studies: Understanding how this compound affects biological processes at a molecular level.

Several compounds share structural similarities with 3-Isopropyl-3-(1-imidazolylmethyl)indole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methylindole | Methyl group at C-5 position | Exhibits distinct metabolic pathways |

| 1-Methylindole | Methyl group at nitrogen | Known for its psychoactive effects |

| 2-Aminoindole | Amino group at C-2 position | Potential anti-inflammatory properties |

| Indomethacin | Indole derivative with acetic acid moiety | Nonsteroidal anti-inflammatory drug |

The uniqueness of 3-Isopropyl-3-(1-imidazolylmethyl)indole lies in its specific substitution pattern that may enhance its biological activity compared to these similar compounds.

Friedel-Crafts Alkylation Strategies

The Friedel-Crafts alkylation reaction represents one of the most versatile and widely employed approaches for functionalizing indoles at the carbon-3 position. This methodology is particularly relevant for the synthesis of 3-Isopropyl-3-(1-imidazolylmethyl)indole, where the installation of both the isopropyl and imidazolylmethyl substituents at the third position requires careful consideration of reaction conditions and substrate scope [1] .

Traditional Friedel-Crafts alkylation of indoles typically employs Lewis acids as catalysts, with the indole nucleus acting as the nucleophile due to its electron-rich nature. The carbon-3 position is inherently the most reactive site for electrophilic attack, making it the preferred location for substitution reactions. However, the synthesis of complex tertiary carbon centers, such as those found in 3-Isopropyl-3-(1-imidazolylmethyl)indole, presents unique challenges that require specialized approaches [3].

Recent developments in Friedel-Crafts alkylation have focused on controlling regioselectivity and preventing polyalkylation, which is particularly important when introducing multiple substituents at the same carbon center. The use of trichloroacetimidates as alkylating agents has shown promise in addressing these challenges, particularly when either the indole or the imidate is functionalized with electron-withdrawing groups to avoid polyalkylation [1]. This approach has demonstrated effectiveness in achieving high selectivity for monoalkylated products while maintaining good yields.

The application of chiral catalysts in Friedel-Crafts alkylation has enabled the synthesis of optically active indole derivatives with high enantioselectivity. Chiral phosphoric acids, particularly those derived from BINOL, have proven effective in catalyzing asymmetric alkylation reactions. Studies have shown that these catalysts can achieve enantioselectivities of up to 98% when used with appropriate electrophiles [4] [5]. The bifunctional nature of these catalysts allows for simultaneous activation of both the indole substrate and the electrophile, leading to enhanced stereochemical control.

Water-compatible Friedel-Crafts alkylation systems have been developed to address environmental concerns and improve reaction sustainability. Palladium-catalyzed alkylation reactions using amphiphilic polystyrene-poly(ethylene glycol) resin-supported catalysts have demonstrated the ability to perform alkylations in aqueous media with good to excellent yields . These systems are particularly attractive for large-scale synthesis applications where solvent disposal and environmental impact are significant considerations.

The mechanistic understanding of Friedel-Crafts alkylation has been enhanced through computational studies, which have revealed the importance of hydrogen bonding and electrostatic interactions in determining reaction selectivity. The formation of cyclic transition states through bifunctional catalyst activation has been identified as a key factor in achieving high enantioselectivity [5]. These insights have guided the development of more efficient catalytic systems and improved reaction conditions.

Nucleophilic Substitution Reactions at the Indole C-3 Position

Nucleophilic substitution at the indole C-3 position represents an alternative approach to Friedel-Crafts alkylation, offering unique advantages in terms of reaction selectivity and functional group tolerance. This methodology is particularly relevant for the synthesis of 3-Isopropyl-3-(1-imidazolylmethyl)indole, where the installation of the imidazolylmethyl moiety can be achieved through nucleophilic displacement reactions [6] [7].

The inherent nucleophilicity of the indole C-3 position typically makes it unreactive toward nucleophilic substitution under normal conditions. However, activation through the introduction of electron-withdrawing groups or the use of specialized leaving groups can facilitate these transformations. The development of microflow technologies has enabled the use of highly reactive and unstable electrophiles, such as (1H-indol-3-yl)methyl halides, which can undergo rapid nucleophilic substitution before decomposition [6].

Microflow nucleophilic substitution has emerged as a powerful tool for the functionalization of indoles at the C-3 position. The precise control of reaction time and temperature afforded by microflow reactors allows for the use of highly reactive electrophiles that would be unstable under conventional batch conditions. Studies have demonstrated that residence times as short as 0.1 seconds can be sufficient for complete conversion, while longer residence times lead to significant decomposition of the electrophile [6]. This technology has enabled the synthesis of eighteen different indole derivatives with various N-, S-, and C-nucleophiles.

The SN2' mechanism has been proposed for certain nucleophilic substitution reactions at indole derivatives, particularly those involving 1-hydroxyindole substrates. This mechanism involves the departure of the leaving group with simultaneous attack by the nucleophile, resulting in high stereoselectivity [8]. The deviation of the N-O bond from the indole molecular plane has been identified as a key structural feature that facilitates this type of transformation.

Activation strategies for nucleophilic substitution include the use of electron-withdrawing groups at the C-2 position, which can enhance the electrophilicity of the C-3 position. The presence of formyl groups at C-3 has been shown to be particularly effective in promoting nucleophilic attack, with reactions proceeding in high yields when combined with appropriate leaving groups [7]. The use of 1-methoxyindole-3-carbaldehyde as a substrate has enabled the synthesis of various 2-substituted indole derivatives through nucleophilic substitution with concomitant loss of the methoxy group.

The scope of nucleophiles compatible with indole C-3 substitution includes carbon, nitrogen, sulfur, and oxygen-centered species. The reaction conditions must be carefully optimized to prevent competing side reactions, such as elimination or rearrangement processes. The use of phase-transfer catalysis has been shown to be effective in facilitating nucleophilic substitution reactions with various nucleophiles, including thiols, amines, and oxygen nucleophiles [9].

Metal-Catalyzed Coupling Approaches

Metal-catalyzed coupling reactions have revolutionized the synthesis of indole derivatives, offering unprecedented control over regioselectivity and functional group tolerance. These methodologies are particularly valuable for the synthesis of 3-Isopropyl-3-(1-imidazolylmethyl)indole, where the construction of complex substitution patterns requires precise control over reaction conditions and substrate scope [10] [11].

Palladium-catalyzed cross-coupling reactions represent the most extensively studied class of metal-catalyzed indole synthesis. The versatility of palladium catalysts allows for the coupling of various aryl halides with indole substrates, enabling the construction of complex molecular architectures. The development of pre-formed palladium complexes and specialized ligands has enhanced the efficiency and selectivity of these transformations [11]. Studies have shown that palladium-catalyzed N-arylation of indoles can be performed with high yields using various aryl halides, with the reaction conditions being optimized based on the electronic properties of the substrates.

Copper-catalyzed coupling reactions offer a cost-effective alternative to palladium-based systems, particularly for N-arylation reactions. The use of copper catalysts in the presence of appropriate ligands has enabled the synthesis of N-arylindoles with good to excellent yields. Ligand-free copper-catalyzed systems have also been developed, using copper oxide nanoparticles as catalysts in the presence of phase-transfer catalysts [11]. These systems have demonstrated broad substrate scope and can be recycled multiple times without significant loss of activity.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indole substrates. The use of [RhCp*Cl2]2 as a catalyst has enabled the selective functionalization of indoles at various positions, including C-2 and C-3. The directing group approach has been particularly effective in achieving regioselective transformations, with the choice of directing group influencing the site of functionalization [12]. Studies have shown that rhodium-catalyzed annulation reactions can provide access to complex polycyclic indole derivatives with high efficiency and selectivity.

Nickel-catalyzed coupling reactions have gained attention due to their ability to activate aryl chlorides, which are more challenging substrates for palladium-catalyzed reactions. The use of nickel(0) complexes with appropriate ligands has enabled the synthesis of N-arylindoles from aryl chlorides with good yields. The electronic properties of the ligands play a crucial role in determining the efficiency of these transformations, with electron-poor ligands generally providing better results [11].

The development of cooperative catalysis approaches has expanded the scope of metal-catalyzed indole synthesis. The combination of different metal catalysts or the use of metal catalysts in conjunction with organocatalysts has enabled the development of cascade reactions that can construct complex indole derivatives in a single operation. These approaches have demonstrated particular utility in the synthesis of polycyclic indole derivatives and natural product analogs [13].

Post-Functionalization Techniques for Structural Diversification

Post-functionalization strategies represent a crucial approach for the structural diversification of indole derivatives, enabling the introduction of complex substituents and the modification of existing functional groups. These methodologies are particularly relevant for the synthesis of 3-Isopropyl-3-(1-imidazolylmethyl)indole, where the installation of the imidazolylmethyl moiety may require specialized post-functionalization techniques [14] [15].

Carbonylative functionalization has emerged as a powerful tool for the introduction of carbonyl-containing groups into indole derivatives. The use of carbon monoxide as a reagent in palladium-catalyzed reactions has enabled the synthesis of various indole-3-carboxylates and carboxamides. The regioselectivity of these reactions can be controlled through the choice of catalyst and reaction conditions, with different metal catalysts showing complementary selectivity profiles [15]. The development of direct C-H carbonylation methods has simplified the synthesis of carbonylated indole derivatives by eliminating the need for pre-functionalization.

Molecular editing techniques have opened new avenues for the late-stage diversification of indole derivatives. The insertion of nitrogen atoms into indole scaffolds through the use of electrophilic nitrenes has enabled the synthesis of quinazoline and quinoxaline analogs. This approach is particularly valuable for medicinal chemistry applications, where the exploration of bioisosteric relationships requires access to structurally diverse analogs [16] [17]. The use of silyl groups as directing elements has been shown to be effective in controlling the regioselectivity of these transformations.

Photocatalytic functionalization has gained prominence as a mild and selective method for indole derivatization. The use of visible light-mediated reactions has enabled the selective alkylation of tryptophan-containing peptides, demonstrating the potential for late-stage functionalization of complex biomolecules [14]. These methods typically operate under mild conditions and show excellent functional group tolerance, making them suitable for the modification of sensitive substrates.

The development of cascade reactions has enabled the efficient construction of complex indole derivatives through post-functionalization approaches. The combination of multiple transformations in a single reaction vessel has reduced the number of synthetic steps required and improved overall efficiency. These approaches have been particularly successful in the synthesis of polycyclic indole derivatives and natural product analogs [18].

Ring expansion strategies have been employed to access indole derivatives with extended ring systems. The use of carbene intermediates generated from α-chlorodiazirines has enabled the conversion of indoles to quinoline derivatives through ring expansion reactions. This approach offers a direct route to structural diversification and has demonstrated broad substrate scope [19]. The regioselectivity of these reactions can be controlled through the choice of substituents and reaction conditions.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions represents a critical aspect of indole synthesis, with systematic approaches being essential for achieving high yields and selectivity. The synthesis of 3-Isopropyl-3-(1-imidazolylmethyl)indole requires careful consideration of multiple variables, including catalyst selection, solvent choice, temperature control, and reaction time optimization [20] [21].

Design of Experiments (DoE) methodologies have proven invaluable for the systematic optimization of indole synthesis reactions. The use of factorial designs and response surface methodology has enabled the identification of optimal reaction conditions while minimizing the number of experiments required. Studies have demonstrated that DoE approaches can lead to significant improvements in yield and selectivity compared to one-factor-at-a-time optimization methods [21]. The statistical analysis of experimental data provides insights into factor interactions and helps identify the most critical variables affecting reaction performance.

Temperature optimization plays a crucial role in indole synthesis, with different methodologies requiring specific temperature ranges for optimal performance. Microwave-assisted synthesis has emerged as a particularly effective approach for temperature control, enabling rapid heating and precise temperature maintenance. Studies have shown that microwave irradiation can reduce reaction times by up to 50-fold compared to conventional heating while maintaining or improving yields [20] [22]. The enhanced mass transfer and heating efficiency achieved through microwave irradiation have made this technique particularly attractive for large-scale synthesis applications.

Solvent selection significantly impacts both reaction yield and selectivity in indole synthesis. The development of environmentally friendly solvent systems has become increasingly important, with water-based systems and ionic liquids showing particular promise. Deep eutectic solvents (DES) have emerged as sustainable alternatives to traditional organic solvents, offering tunable properties and enhanced reaction efficiency [23]. The use of bio-based solvents derived from renewable resources has also gained attention as a means of reducing the environmental impact of indole synthesis.

Catalyst optimization involves the systematic evaluation of different catalytic systems to identify the most effective combination of metal center, ligands, and additives. The development of recyclable catalysts has become increasingly important for large-scale applications, with magnetically recoverable catalysts showing particular promise. Studies have demonstrated that DABCO-functionalized mesoporous poly(ionic liquids) with ferric oxide nanoparticles can be recycled up to 10 times without significant loss of activity [24].

The implementation of continuous flow methodologies has enabled significant improvements in reaction efficiency and yield. Flow chemistry offers advantages in terms of heat and mass transfer, reaction time control, and scalability. The use of microreactors has enabled the precise control of reaction parameters and has facilitated the use of highly reactive intermediates that would be unstable under batch conditions [25]. Studies have shown that flow chemistry can improve yields by 10-20% compared to batch processes while reducing reaction times and improving safety.

Scale-up considerations are crucial for the practical application of indole synthesis methodologies. The transition from laboratory-scale to industrial-scale production requires careful consideration of equipment selection, process safety, and economic factors. The development of scalable catalytic systems and the optimization of reaction conditions for large-scale production have been identified as key challenges in the field [26]. Studies have demonstrated that proper scale-up can maintain or even improve yields compared to laboratory-scale reactions when appropriate process optimization is performed.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Heptinstall S, Fox SC. Human blood platelet behaviour after inhibition of thromboxane synthetase. Br J Clin Pharmacol. 1983;15 Suppl 1:31S-37S. PubMed PMID: 6401998; PubMed Central PMCID: PMC1427694.

3: Peacock I, Hawkins M, Heptinstall S. Platelet behaviour in non-insulin-dependent diabetes--influence of vascular complications, treatment and metabolic control. Thromb Haemost. 1986 Jun 30;55(3):361-5. PubMed PMID: 3092392.

4: Heptinstall S, Bevan J, Cockbill SR, Hanley SP, Parry MJ. Effects of a selective inhibitor of thromboxane synthetase on human blood platelet behaviour. Thromb Res. 1980 Oct 15;20(2):219-30. PubMed PMID: 7193919.

5: Carey F, Haworth D. Thromboxane synthase inhibition: implications for prostaglandin endoperoxide metabolism. II. Testing the 'redirection hypothesis' in an acute intravenous challenge model. Prostaglandins. 1986 Jan;31(1):47-59. PubMed PMID: 3754057.

6: Haworth D, Carey F. Thromboxane synthase inhibition: implications for prostaglandin endoperoxide metabolism. I. Characterisation of an acute intravenous challenge model to measure prostaglandin endoperoxide metabolism. Prostaglandins. 1986 Jan;31(1):33-45. PubMed PMID: 3081969.

7: Hornby EJ, Skidmore IF. Evidence that prostaglandin endoperoxides can induce platelet aggregation in the absence of thromboxane A2 production. Biochem Pharmacol. 1982 Mar 15;31(6):1158-60. PubMed PMID: 7200773.